![molecular formula C24H19F6S2Sb B14758786 Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)
Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its reactivity and stability under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide typically involves the reaction of diphenyl sulfide with phenylthiophenyl sulfonium salts in the presence of hexafluorostiboranuide. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve specific solvents and temperatures to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide has several scientific research applications:
Mechanism of Action
The mechanism of action of Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can induce oxidative stress, leading to cellular damage and apoptosis. It also interacts with specific pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate: Similar in structure but differs in the counterion, which can affect its reactivity and applications.
Phenyl sulfonylacetophenone: Shares some chemical properties but has different applications and reactivity.
Uniqueness
Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide is unique due to its specific counterion (hexafluorostiboranuide), which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C24H19F6S2Sb |
|---|---|
Molecular Weight |
607.3 g/mol |
IUPAC Name |
diphenyl-(2-phenylsulfanylphenyl)sulfanium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C24H19S2.6FH.Sb/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22;;;;;;;/h1-19H;6*1H;/q+1;;;;;;;+5/p-6 |
InChI Key |
RGGJLVAAEOPMHO-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


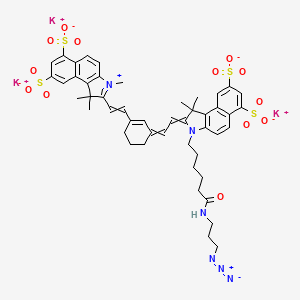
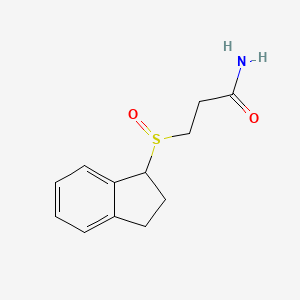
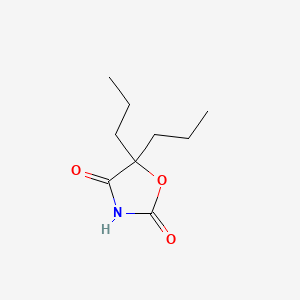
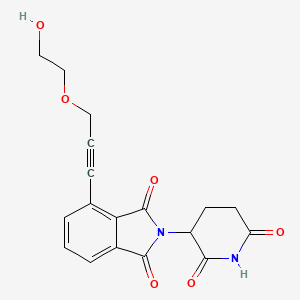
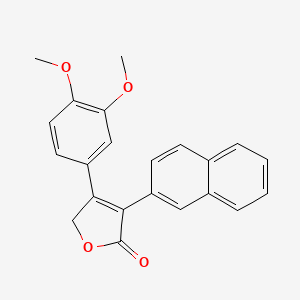
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)
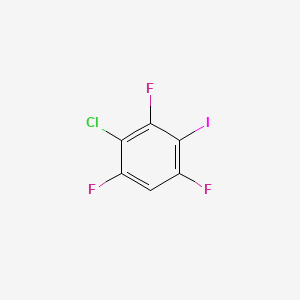

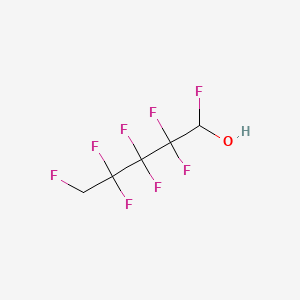
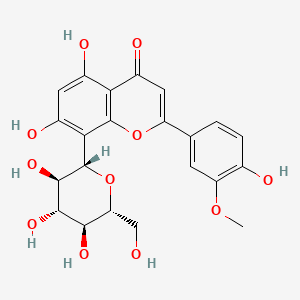
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)
![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)
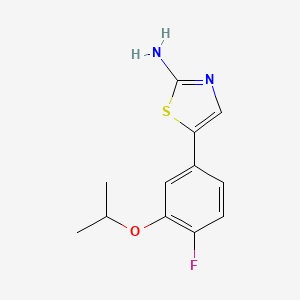
![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)
